molecular formula C20H30N2O4S B2986968 (4-butoxyphenyl)(4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)methanone CAS No. 2034287-18-6

(4-butoxyphenyl)(4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)methanone

Katalognummer B2986968
CAS-Nummer: 2034287-18-6
Molekulargewicht: 394.53
InChI-Schlüssel: CISPKUYHHUGVLM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(4-butoxyphenyl)(4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C20H30N2O4S and its molecular weight is 394.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Novel Calcium Channel Blocker

A study highlights the synthesis of a novel T-type calcium channel blocker, which shares structural similarities with the specified compound. This blocker, identified as HYP-10, has shown potential in relieving both nociceptive and inflammatory pain, as well as in neuropathic pain models in rats. A liquid chromatography-mass spectrometry method was developed for quantifying HYP-10 in rat plasma, following intravenous administration, which underscores its potential application in pain management research (Noh et al., 2011).

Anticancer and Antituberculosis Activities

Another research avenue involves the synthesis and evaluation of derivatives similar to the specified compound for their anticancer and antituberculosis properties. A series of derivatives were synthesized and showed significant in vitro activity against human breast cancer cell lines and the Mycobacterium tuberculosis H37Rv standard strain. This highlights the compound's potential role in the development of new therapeutic agents for cancer and tuberculosis (Mallikarjuna et al., 2014).

Therapeutic Agent Synthesis

The linear synthesis of derivatives involving the (4-butoxyphenyl)(4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)methanone structure aimed to create potential therapeutic agents. These compounds were evaluated for their α-glucosidase inhibitory activity, which could be relevant in diabetes management, and for their hemolytic and cytotoxic profiles, indicating their safety and potential therapeutic applications (Abbasi et al., 2019).

Synthesis for Pharmacological Applications

The synthesis of 1-(4-butoxyphenyl)-1-cyclohexyl-3-(4-arylpiperazin-1-yl)-2-phenylpropan-1-ols and their dihydrochlorides from 1-(4-butoxyphenyl)-2-phenylethanone explores the pharmacological potential of such compounds. The synthesized compounds could provide a basis for developing new drugs with improved efficacy and safety profiles (Akopyan et al., 2013).

Molecular Interaction Studies

Research into the molecular interactions of related compounds, such as the cannabinoid CB1 receptor antagonist SR141716A, provides insights into receptor binding and function. Such studies are critical for understanding the pharmacodynamics of compounds and for the development of drugs targeting specific receptors (Landsman et al., 1997).

Eigenschaften

IUPAC Name

(4-butoxyphenyl)-[4-(1,1-dioxothian-4-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N2O4S/c1-2-3-14-26-19-6-4-17(5-7-19)20(23)22-12-10-21(11-13-22)18-8-15-27(24,25)16-9-18/h4-7,18H,2-3,8-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CISPKUYHHUGVLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3CCS(=O)(=O)CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.